molecular formula C10H14ClF2N B1458095 1-(2,6-Difluorophenyl)-2-methylpropan-1-amine hydrochloride CAS No. 1864052-31-2

1-(2,6-Difluorophenyl)-2-methylpropan-1-amine hydrochloride

Cat. No.: B1458095
CAS No.: 1864052-31-2
M. Wt: 221.67 g/mol
InChI Key: WIZBQAXDTVUZRS-UHFFFAOYSA-N
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Description

1-(2,6-Difluorophenyl)-2-methylpropan-1-amine hydrochloride is a fluorinated aromatic amine derivative characterized by a 2,6-difluorophenyl group attached to a branched alkylamine backbone. The compound’s structure features a secondary amine with a 2-methylpropyl chain, which confers distinct steric and electronic properties. Its molecular formula is C10H12ClF2N, with a molecular weight of 219.66 g/mol (calculated from structural data). The hydrochloride salt form enhances solubility in polar solvents, making it suitable for pharmaceutical and synthetic applications .

The methyl branching on the propanamine chain may influence conformational flexibility and receptor binding kinetics compared to linear analogues .

Properties

IUPAC Name

1-(2,6-difluorophenyl)-2-methylpropan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13F2N.ClH/c1-6(2)10(13)9-7(11)4-3-5-8(9)12;/h3-6,10H,13H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIZBQAXDTVUZRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C1=C(C=CC=C1F)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClF2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(2,6-Difluorophenyl)-2-methylpropan-1-amine hydrochloride is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, including its pharmacokinetics, mechanisms of action, and relevant case studies.

  • Molecular Formula : C10H12ClF2N
  • Molecular Weight : 221.66 g/mol
  • CAS Number : 2445786-90-1

Research indicates that 1-(2,6-Difluorophenyl)-2-methylpropan-1-amine hydrochloride exhibits its biological effects primarily through modulation of neurotransmitter systems, particularly by acting as a monoamine transporter inhibitor. This mechanism is crucial for its potential use in treating various neurological disorders.

Pharmacokinetics

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of the compound. Key findings include:

ParameterValue
C_max (ng/mL) 830 (IP)
T_max (h) 0.25
AUC (ng/mL*h) 66,000

These values suggest a rapid absorption and significant systemic exposure following intraperitoneal administration in mouse models .

Efficacy Studies

In vivo studies have demonstrated the efficacy of 1-(2,6-Difluorophenyl)-2-methylpropan-1-amine hydrochloride in various disease models. For example, in transgenic mouse models for neurodegenerative diseases, the compound showed promising results in reducing symptoms associated with tau and amyloid-beta pathologies.

Case Studies

  • Neurodegenerative Disease Model : In a study involving tau transgenic mice, treatment with the compound resulted in significant reductions in tau phosphorylation and amyloid plaque formation. The study highlighted the compound's ability to penetrate the blood-brain barrier effectively.
  • Antidepressant Activity : Another study explored the antidepressant-like effects of this compound in rodent models. Results indicated that it significantly reduced depressive behaviors in forced swim tests, suggesting its potential as an antidepressant agent.

Safety and Toxicity Profile

While the compound shows promising biological activity, safety assessments indicate a narrow therapeutic window. Toxicity studies revealed that high doses could lead to adverse effects such as neurotoxicity and cardiovascular complications. Continuous monitoring and optimization of dosing regimens are recommended to mitigate these risks.

Scientific Research Applications

Chemical Properties and Structure

The compound is classified as an amine with the following chemical formula: C9H12ClF2N. Its structural characteristics include a difluorophenyl group, which is significant for its biological activity. The presence of fluorine atoms often enhances the lipophilicity and metabolic stability of compounds, making them more effective in biological systems.

Treatment of Parasitic Infections

Recent studies have highlighted the potential of 1-(2,6-Difluorophenyl)-2-methylpropan-1-amine hydrochloride in treating parasitic infections, particularly those caused by Trypanosoma species. Research indicates that the compound exhibits efficacy in rodent models of stage 1 human African trypanosomiasis (HAT). In these studies, the compound demonstrated significant therapeutic effects, leading to complete cures in certain mouse models without signs of relapse over extended periods .

Key Findings:

  • Efficacy: The compound showed a complete cure rate in NMRI mice models at specific dosages.
  • Pharmacokinetics: The pharmacokinetic profile indicated poor exposure via oral administration but improved outcomes via intraperitoneal dosing, suggesting a need for optimization in administration routes .

Antioxidant Activity

The compound has also been evaluated for its antioxidant properties. Studies utilizing various in vitro assays have shown that derivatives of this compound can effectively inhibit lipid peroxidation and scavenge free radicals. This suggests potential applications in preventing oxidative stress-related diseases .

Antioxidant Assays:

  • DPPH Scavenging Activity: High interaction rates were observed with stable free radicals.
  • Lipid Peroxidation Inhibition: Certain derivatives demonstrated significant inhibitory effects on lipid peroxidation processes.

Structure-Activity Relationship (SAR)

Research into the structure-activity relationships of 1-(2,6-Difluorophenyl)-2-methylpropan-1-amine hydrochloride has revealed that modifications to the aromatic ring can significantly impact potency and selectivity against target enzymes. For instance, substituting different groups on the phenyl ring has been shown to enhance both efficacy and safety profiles .

ModificationEffect on PotencySelectivity
4-Fluoro substitutionIncreased potencyMaintained selectivity
Aliphatic substitutionsReduced selectivityVariable potency

Efficacy in Animal Models

A pivotal study involved administering 1-(2,6-Difluorophenyl)-2-methylpropan-1-amine hydrochloride to NMRI mice infected with Trypanosoma brucei gambiense. Results indicated that while the compound was effective at lower doses, higher doses led to toxicity in other models (HRN mice), emphasizing the need for careful dose management in therapeutic applications .

Case Study Summary:

  • Model: NMRI mice
  • Outcome: Complete cure with no relapse at 10 mg/kg IP dosing.
  • Toxicity Observed: In HRN mice due to higher exposure levels.

Comparison with Similar Compounds

Key Observations :

  • Backbone Branching : The target compound’s 2-methylpropanamine chain increases steric hindrance compared to linear ethanamine (C8H10ClF2N) and cyclopropane-containing analogues (C9H10ClF2N) . This may reduce off-target interactions but could limit solubility.
  • Stereochemistry : Enantiopure derivatives like (S)-1-(2,6-Difluorophenyl)propan-1-amine HCl (CAS 1217444-93-3) highlight the importance of stereochemical control, as the (S)-configuration may optimize receptor binding in chiral environments .

Receptor Binding and Selectivity

  • Target Compound : The branched alkylamine may favor interactions with hydrophobic pockets in G-protein-coupled receptors (GPCRs) or neurotransmitter transporters. Fluorine’s electronegativity enhances aryl ring stability and π-π stacking .

Metabolic Stability

  • The 2-methylpropanamine chain may reduce oxidative deamination compared to ethanamine derivatives, as branching protects the amine from cytochrome P450 enzymes .

Challenges and Limitations

  • Solubility : The target compound’s higher molecular weight and branching may reduce aqueous solubility compared to ethanamine analogues (e.g., C8H10ClF2N) .
  • Stereochemical Complexity : Racemic mixtures (if present) could necessitate chiral resolution steps, increasing production costs .

Preparation Methods

Fluorophenyl Precursor Synthesis

  • Halogenation/Fluorination: The aromatic ring is selectively fluorinated using reagents such as Selectfluor or boron trifluoride etherate (BF₃·Et₂O) under controlled temperatures (0–40 °C) to achieve the 2,6-difluoro substitution pattern.
  • Control of Reaction Conditions: Temperature, solvent polarity, and reagent stoichiometry are optimized to maximize regioselectivity and yield.

Assembly of the Aminopropane Side Chain

  • Reductive Amination: The fluorophenyl intermediate is reacted with a suitable ketone (e.g., acetone) in the presence of reducing agents like sodium borohydride (NaBH₄) or lithium aluminium hydride (LiAlH₄) to form the amine.
  • Reaction Conditions: Solvents such as methanol or tetrahydrofuran (THF) are used, with temperatures ranging from room temperature to 60 °C. Reaction times typically range from several hours to overnight.
  • Salt Formation: The free amine is converted into its hydrochloride salt by treatment with hydrochloric acid (often 4 M HCl in dioxane), enhancing compound stability and facilitating isolation.

Representative Synthetic Procedure (Adapted from Related Difluorophenyl Amines)

Step Reagents/Conditions Outcome/Notes
Fluorination Selectfluor or BF₃·Et₂O, 0–40 °C Selective 2,6-difluorophenyl intermediate
Condensation with ketone Fluorophenyl intermediate + acetone, MeOH, 60 °C Formation of imine intermediate
Reduction NaBH₄ (2 equiv), RT to 60 °C, 4–12 h Conversion to 1-(2,6-difluorophenyl)-2-methylpropan-1-amine
Salt formation HCl (4 M in dioxane), 0 °C, 30 min Formation of hydrochloride salt, isolated as solid
Purification Extraction with dichloromethane, drying over Na₂SO₄, concentration, trituration with diethyl ether High purity amine hydrochloride salt

Alternative Catalytic Reductive Amination Approach

  • Nickel-Catalyzed Reduction: Secondary amines prepared from fluorophenyl precursors can be reduced in the presence of nickel chloride hexahydrate (NiCl₂·6H₂O) and sodium borohydride in methanol, producing the amine under mild conditions.
  • Reaction Monitoring: Progress is monitored by ^1H NMR spectroscopy to ensure complete conversion.
  • Post-Reaction Workup: The reaction mixture is basified with ammonium hydroxide, extracted, and converted to the hydrochloride salt as above.

Analytical and Purification Techniques

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^13C NMR confirm the structure, with characteristic fluorine-induced deshielding effects observed in aromatic proton signals (δ 6.8–7.2 ppm).
  • Mass Spectrometry (MS): Electrospray ionization MS confirms molecular ion peaks consistent with the expected molecular weight (~220–230 m/z for the hydrochloride salt).
  • High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC with UV detection at 254 nm assesses purity (>95%) and identifies impurities.
  • Purification: Flash column chromatography on silica gel or recrystallization from solvents such as methyl tert-butyl ether (MTBE) and ethyl acetate/hexane gradients is employed for final purification.

Summary Table of Preparation Methods

Method Key Reagents/Conditions Yield (%) Notes
Direct Fluorination + Reductive Amination Selectfluor/BF₃·Et₂O, NaBH₄, MeOH, 20–60 °C >75 Straightforward, scalable
Nickel-Catalyzed Reduction NiCl₂·6H₂O, NaBH₄, MeOH, RT–70 °C 77–88 Mild conditions, good selectivity
Salt Formation 4 M HCl in dioxane, 0 °C Quantitative Enhances stability and ease of isolation
Purification Flash chromatography, recrystallization >95 purity Ensures high purity for pharmaceutical use

Research Findings and Optimization Insights

  • Reaction Times: Typically 4–14 hours depending on method and scale.
  • Temperature Control: Crucial for regioselectivity in fluorination and for avoiding side reactions during reductive amination.
  • Solvent Effects: Polar solvents like methanol favor reductive amination; THF is preferred in some catalytic reductions.
  • Catalyst Loading: Nickel catalyst loading around 5 mol% is effective in catalytic reductions.
  • Yield Optimization: Stoichiometric balance of reagents and slow addition of reducing agents improve yields and minimize impurities.

Q & A

Q. How can researchers design a stability-indicating method (SIM) for this compound under accelerated degradation conditions?

  • Methodological Answer :
  • Forced degradation : Expose to 0.1N HCl (acidic), 0.1N NaOH (basic), 30% H₂O₂ (oxidative), and UV light (photolytic).
  • Develop a gradient HPLC method (e.g., 10–90% acetonitrile in 20 min) to resolve degradation products. Validate per ICH Q2(R1) guidelines for specificity, linearity (R² >0.998), and precision (%RSD <2) .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(2,6-Difluorophenyl)-2-methylpropan-1-amine hydrochloride
Reactant of Route 2
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1-(2,6-Difluorophenyl)-2-methylpropan-1-amine hydrochloride

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